Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468243
InChI: InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17(13-6-7-13)14-8-9-16-10-14/h1-5,13-14,16H,6-11H2
SMILES: C1CC1N(C2CCNC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol

Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13468243

Molecular Formula: C15H20N2O2

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester -

Specification

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
IUPAC Name benzyl N-cyclopropyl-N-pyrrolidin-3-ylcarbamate
Standard InChI InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17(13-6-7-13)14-8-9-16-10-14/h1-5,13-14,16H,6-11H2
Standard InChI Key ZOGPRVKWMUKHFA-UHFFFAOYSA-N
SMILES C1CC1N(C2CCNC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1N(C2CCNC2)C(=O)OCC3=CC=CC=C3

Introduction

Synthesis Methods

The synthesis of cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the cyclopropyl and carbamic acid benzyl ester groups. These methods often require specific reaction conditions, such as controlled temperatures and solvents, to optimize yields and purity.

Biological Activities and Potential Applications

While specific data on cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester is limited, compounds with similar structures have shown potential in various pharmacological applications:

  • Pharmacological Properties: Carbamate derivatives, in general, are known for their diverse biological activities, including anticonvulsant, analgesic, and antimicrobial effects .

  • Therapeutic Applications: The unique structure of this compound suggests potential applications in neuropharmacology, particularly in treating neurodegenerative diseases or managing chronic pain conditions.

Interaction Studies and Viability as a Therapeutic Agent

Understanding how cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester interacts with biological systems is crucial for determining its viability as a therapeutic agent. This involves studying its binding affinity to specific receptors or enzymes and evaluating its efficacy in preclinical models.

Comparison with Similar Compounds

Several compounds share structural similarities with cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester, including:

Compound NameMolecular FormulaKey Features
(R)-benzyl pyrrolidin-3-ylcarbamateNot specifiedLacks cyclopropane; used in similar applications
Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl esterNot specifiedAdditional methyl group; potentially different activity
(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl-cyclopropyl-carbamic acid benzyl esterNot specifiedContains chlorine; may exhibit different reactivity

These compounds highlight the versatility of the pyrrolidine and cyclopropane motifs in medicinal chemistry.

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